2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride is a chemical compound characterized by its unique molecular structure and potential applications in scientific research. It is classified as a member of the benzodiazole family, which includes various compounds known for their pharmacological properties. The compound has a molecular formula of and a molecular weight of 238.28 g/mol, with the CAS number 53039-62-6 .
This compound can be synthesized or purchased from various chemical suppliers, with MSE Supplies being one such source that offers it in a purity of 98% . Its structure and properties have been documented in databases like PubChem, which provides detailed information about its physical and chemical characteristics .
2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride falls under the category of N-heterocyclic compounds, specifically benzodiazoles. These compounds are often studied for their biological activity, including potential applications in pharmaceuticals and agrochemicals.
The synthesis of 2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride typically involves multi-step organic reactions. While specific detailed methods are not extensively documented in the available literature, the general approach can include:
Technical details regarding reaction conditions such as temperature, time, and solvent choice are critical for optimizing yield and purity but are not specified in the available sources.
The mechanism of action for compounds like 2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride is often linked to their interaction with biological targets such as enzymes or receptors. While specific studies on this compound are scarce, similar benzodiazoles have been shown to exhibit activity by:
Data supporting these mechanisms would typically be derived from pharmacological studies and biological assays.
Key physical properties include:
Chemical properties such as stability under different pH conditions or thermal stability are crucial for practical applications but require further empirical investigation to establish.
2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride may find applications in:
Further research into its biological activity could expand its applications within medicinal chemistry and related fields.
Benzimidazole derivatives constitute a prominent class of nitrogenous heterocycles in anticancer drug discovery due to their diverse target interactions and modifiable scaffold. The core structure serves as a versatile pharmacophore capable of inhibiting key oncogenic pathways through multiple mechanisms:
Table 1: Clinically Evaluated Benzimidazole-Based Anticancer Agents
Compound | Molecular Target | Clinical Indication | Development Status |
---|---|---|---|
Abemaciclib | CDK4/6 | Breast Cancer | FDA Approved |
Dovitinib | VEGFR, FGFR | Renal Cell Carcinoma | Phase III |
Veliparib | PARP-1/2 | Ovarian Cancer | Phase III |
Crenolanib | FLT3 | Acute Myeloid Leukemia | Phase III |
Pracinostat | HDAC | Myelodysplastic Syndromes | Phase II |
The 4-methoxybenzyl substitution in the subject compound may enhance DNA affinity or kinase selectivity, as similar methoxyaryl groups contribute to π-stacking interactions in intercalation complexes [3] [7]. Benzimidazole derivatives overcome drug resistance in multidrug-resistant cancers by targeting non-overlapping pathways or mutated oncoproteins, underscoring their therapeutic value [4] [7].
Rational structural modifications of the benzimidazole core significantly influence biological activity. The subject compound exemplifies strategic functionalization:
Table 2: Structural Analogues of 2-[(4-Methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole
Compound | N-1 Substituent | C-2 Substituent | Biological Activity |
---|---|---|---|
2-[(4-Methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole | Propyl | 4-Methoxybenzyl | Under investigation |
2-(4-Methoxybenzyl)-1-(3-methylbenzyl)-1H-benzimidazole | 3-Methylbenzyl | 4-Methoxybenzyl | Antiproliferative (PubChem CID: 962285) |
7-Chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline | Chloroquinoline | Triazole-methoxybenzimidazole | IC₅₀: 1.8 μM (HL-60 leukemia) |
2-{4-[(1-{2-[(7-Chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide | Propylamidine | Triazole-quinoline | IC₅₀: 0.2 μM (HuT78 lymphoma) |
Molecular hybridization leverages synergistic effects—triazole linkers improve solubility and enable hydrogen bonding, while quinoline moieties add intercalation potential [6]. Computational studies indicate that the 4-methoxy group in the subject compound may contribute to favorable ADMET profiles by moderating lipophilicity (cLogP) [2] [6].
The benzimidazole scaffold has evolved from serendipitous discoveries to rational drug design:
Table 3: Evolution of Key Benzimidazole-Based Therapeutics
Era | Therapeutic Class | Representative Drug | Primary Application |
---|---|---|---|
1970s | Anthelmintics | Thiabendazole | Parasitic infections |
1980s | Proton-Pump Inhibitors | Omeprazole | Gastroesophageal reflux |
1990s | Antihypertensives | Telmisartan | Hypertension |
2000s | Alkylating Agents | Bendamustine | Chronic lymphocytic leukemia |
2010s | Kinase Inhibitors | Abemaciclib | Breast cancer |
2020s | Epigenetic Modulators | Pracinostat | Myelodysplastic syndromes |
The subject compound represents modern scaffold refinement—retaining the core benzodiazole structure while optimizing substituents for specific oncogenic targets. Contemporary research focuses on overcoming drug resistance through polypharmacology (single molecules inhibiting multiple targets) and improved pharmacokinetics via structural hybridization [2] [6] [7].
Compound Names Mentioned in Text:
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8